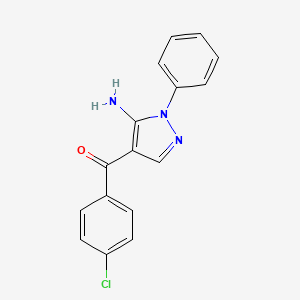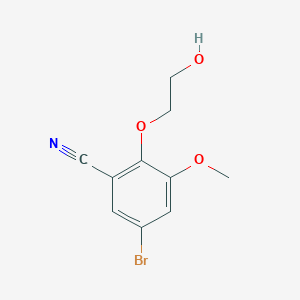
(R)-Piperazine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Piperazine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of piperazine derivatives. It is commonly used in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperazine-2-carboxylic acid hydrochloride typically involves the resolution of racemic piperazine-2-carboxylic acid or the asymmetric synthesis using chiral catalysts. One common method includes the catalytic hydrogenation of 4-phenylpicolinic acid, followed by optical resolution using L-tyrosine hydrazide .
Industrial Production Methods: Industrial production often employs large-scale resolution techniques or enantioselective synthesis methods to ensure high yield and purity. The use of chiral auxiliaries and catalysts is prevalent in industrial settings to achieve the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: ®-Piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the carboxylic acid group to alcohols.
Substitution: Nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include N-alkylated piperazine derivatives, N-oxides, and reduced alcohol derivatives.
Scientific Research Applications
®-Piperazine-2-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Integral in the development of pharmaceutical agents, particularly in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of ®-Piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by modulating the activity of these targets, leading to desired therapeutic effects. The pathways involved often include inhibition of enzyme activity or receptor binding, which can result in the suppression of disease-related processes .
Comparison with Similar Compounds
Piperazine-2-carboxylic acid: The racemic form of the compound.
N-methylpiperazine: A derivative with a methyl group substitution.
Piperazine-1-carboxylic acid: A positional isomer with the carboxylic acid group at a different position.
Uniqueness: ®-Piperazine-2-carboxylic acid hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity in pharmaceutical applications. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various chemical and industrial processes .
Properties
IUPAC Name |
(2R)-piperazine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-5(9)4-3-6-1-2-7-4;/h4,6-7H,1-3H2,(H,8,9);1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUVRQJNCIUBJN-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126330-90-3 |
Source


|
| Record name | 2-Piperazinecarboxylic acid, hydrochloride (1:2), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126330-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)

![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)



![(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B6337327.png)





